molecular formula C16H14FN5O B2999111 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034387-05-6

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2999111
CAS No.: 2034387-05-6
M. Wt: 311.32
InChI Key: WSRPJVNMRMPDEX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: a 1,2,3-triazole ring and a 4-fluorophenyl group. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, frequently employed in the development of novel therapeutic agents due to its versatility and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds featuring the 1,2,3-triazole core have been investigated for a wide spectrum of biological activities, including potential anticancer properties. For instance, research on oleanolic acid derivatives containing a 1,2,3-triazole group has demonstrated potent antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells . The presence of the pyridine and fluorophenyl rings further enhances the molecule's research value, as these groups are commonly found in molecules that modulate various enzyme systems and receptor targets. The fluorophenyl group, in particular, is a common bioisostere that can influence a compound's electronic properties, metabolic stability, and binding affinity. This combination of features makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as oncology, infectious diseases, and neurology. It can serve as a key intermediate in the synthesis of more complex molecules or as a core structure for building diverse compound libraries in high-throughput screening campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-13-3-1-12(2-4-13)9-16(23)19-10-14-11-22(21-20-14)15-5-7-18-8-6-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRPJVNMRMPDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring through the click chemistry method, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The starting materials include 4-fluorobenzylamine and pyridin-4-carboxylic acid derivatives. The final product is purified using recrystallization techniques to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. In vitro assays have shown that This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
HCT116 (Colon)8.3
A549 (Lung)15.0
HL60 (Leukemia)10.0

These results indicate a promising potential for the compound as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, characterized by mitochondrial dysfunction and caspase activation. Studies have shown that treatment with the compound leads to a significant loss of mitochondrial membrane potential (ΔΨm\Delta \Psi m) in HCT116 cells .
  • Inhibition of Kinases : The presence of the triazole ring allows for interactions with key kinases such as CSNK2A2, enhancing its inhibitory activity . This inhibition is critical for disrupting cancer cell proliferation.

Case Studies

A notable case study involved evaluating the compound's efficacy against non-small cell lung cancer (NSCLC). In this study, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead candidate for further development in NSCLC therapies .

Another investigation focused on its antiviral properties against β-coronaviruses, revealing that modifications to the triazole group could enhance binding affinity to viral proteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Aromatic substituents : Fluorophenyl (target compound) vs. chlorophenyl (Compound 6m, ) or thiophene ().
  • Heterocyclic cores : Pyridine (target) vs. naphthalene (Compound 6m) or indole ().
  • Functional groups: Acetamide linker (target) vs. sulfonamide () or oleanolic acid (ZQL-4c, ).

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Functional Groups
Target Compound C₁₇H₁₄FN₅O 339.33 4-Fluorophenyl, Pyridinyl Acetamide, Triazole
Compound 6m () C₂₁H₁₈ClN₄O₂ 393.11 4-Chlorophenyl, Naphthalene Acetamide, Triazole
ZQL-4c () C₃₉H₄₈FN₅O₃ 661.83 4-Fluorophenyl, Oleanolic Amide, Triazole
Compound C₁₇H₁₅N₅OS 337.40 Thiophene, Indole Acetamide, Triazole

Key Observations :

  • Fluorine and chlorine substituents may improve metabolic stability and binding affinity, while bulkier groups (e.g., naphthalene in Compound 6m) could hinder membrane permeability .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Name Biological Activity Proposed Mechanism Reference
ZQL-4c () Anticancer (breast cancer) Oxidative stress induction, Notch-Akt pathway inhibition
Compound 6m () Not explicitly stated; structural analog Likely targets kinase or protease enzymes due to triazole-acetamide core
Curcumin Derivative Potential Alzheimer’s imaging agent Binds amyloid-β plaques (inferred from curcumin backbone)

Inferences for the Target Compound :

  • The pyridine ring may enhance CNS penetration, making it suitable for neurological applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazole-acetamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For the target compound, a stepwise approach is advised:

  • Step 1: Condensation of 4-fluoroaniline with pyridinyl alkyne precursors to generate the triazole intermediate .
  • Step 2: Amide coupling between the triazole intermediate and 2-(4-fluorophenyl)acetic acid using carbodiimide reagents (e.g., EDC/HOBt).
    Optimization can employ Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, Response Surface Methodology (RSM) can model interactions between parameters like reaction time and yield .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm regiochemistry of the triazole ring and fluorine substitution patterns. 1H^1H-1H^1H COSY and NOESY can resolve spatial proximity in the acetamide side chain .
  • X-ray Crystallography: Essential for unambiguous confirmation of molecular geometry. For example, single-crystal studies (e.g., Rfactor=0.056R_{\text{factor}} = 0.056) resolve torsional angles between the pyridine and triazole rings, critical for assessing planarity and conjugation .

Advanced: How can computational chemistry predict reactivity and guide synthesis optimization?

Answer:

  • Reaction Path Search: Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for key steps like CuAAC or amide bond formation .
  • Solvent Effects: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) predict solvation effects on reaction rates.
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., catalyst turnover, temperature) for yield improvement .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Purity Variability: Validate compound purity (>95%) via HPLC-MS and exclude solvent residues (e.g., DMSO) that may confound assays .
  • Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine).
  • Structural Analogues: Compare activity with closely related compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify SAR trends .

Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?

Answer:

  • Core Modifications: Synthesize analogues with variations in the triazole substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) and fluorophenyl groups.
  • Biochemical Assays: Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization or TR-FRET assays.
  • Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) into kinase ATP-binding pockets to rationalize activity differences. For example, the fluorophenyl group may enhance π-π stacking with hydrophobic residues .

Methodological: What strategies ensure compound stability during storage and biological assays?

Answer:

  • Degradation Analysis: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the acetamide bond) .
  • Storage: Store lyophilized solid under inert gas (argon) at -20°C. For DMSO stock solutions, use aliquots to avoid freeze-thaw cycles.
  • Buffer Compatibility: Pre-test solubility and stability in assay buffers (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0) .

Advanced: How to analyze electronic effects of the fluorophenyl group on pharmacological properties?

Answer:

  • Computational Modeling: Calculate electrostatic potential maps (ESP) and Fukui indices to assess electron-withdrawing effects of the fluorine atom.
  • Comparative Studies: Synthesize non-fluorinated analogues and measure logP (octanol-water partition) to quantify lipophilicity changes.
  • Metabolic Stability: Use liver microsome assays to compare oxidative metabolism rates, as fluorination often reduces CYP450-mediated degradation .

Methodological: What experimental controls are essential in cytotoxicity studies?

Answer:

  • Vehicle Controls: Include DMSO at the same concentration as test compounds to exclude solvent toxicity.
  • Positive Controls: Use cisplatin or doxorubicin to validate assay sensitivity.
  • Cell Line Authentication: Confirm cell lines via STR profiling to avoid misidentification (e.g., HeLa vs. HEK293).
  • Replicate Design: Perform triplicate runs with independent compound batches to ensure reproducibility .

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